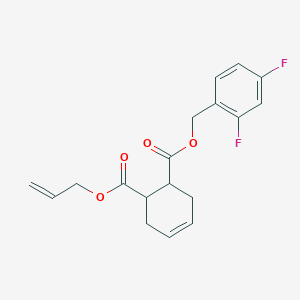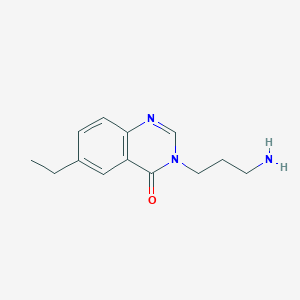
2-(2-pyrimidinylamino)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the activity of various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various experimental conditions. Moreover, the compound has been extensively studied, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments. The compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Moreover, the compound may exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use in the treatment of infectious diseases, such as tuberculosis and malaria. Moreover, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, the development of more potent and selective derivatives of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that exhibits diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. Although there are some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments, its advantages and potential applications make it a promising compound for further study.
Synthesemethoden
The synthesis of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone involves the reaction of 2-aminopyrimidine and anthranilic acid in the presence of a suitable catalyst. The reaction takes place under mild reaction conditions and yields a high percentage of the desired product. The purity of the synthesized compound can be further enhanced by various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, it has been found to possess potent analgesic and anti-convulsant properties.
Eigenschaften
IUPAC Name |
2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-10-8-4-1-2-5-9(8)15-12(16-10)17-11-13-6-3-7-14-11/h1-7H,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCGJIRVZNYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)quinazolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)

![3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B6124950.png)
![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)
![7-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B6124961.png)

![9-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6124972.png)